molecular formula C23H22N2O3S B2362050 2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide CAS No. 1005292-58-9

2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide

Cat. No. B2362050
CAS RN: 1005292-58-9
M. Wt: 406.5
InChI Key: BKLDPHMMZFIGON-UHFFFAOYSA-N
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Description

The compound “2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide” is a heterocyclic compound . It has a molecular formula of C23H22N2O3S and a molecular weight of 406.5. Thiophene and its substituted derivatives, which this compound is a part of, are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene-based analogs are synthesized by medicinal chemists to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The compound also contains a 2-methylphenoxy group and a 3,4-dihydro-2H-quinolin-6-yl group .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C23H22N2O3S and a molecular weight of 406.5. More specific physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Diversity

Medicinal chemistry is pivotal in designing and developing new pharmaceutical compounds, where the synthesis of compounds like 2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide plays a crucial role. Research focuses on the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions. This involves exploring the chemical diversity of phenoxy acetamide derivatives, such as Chalcone, Indole, and Quinoline, to understand their pharmacologically interesting compositions and potential as pharmaceutical agents. These efforts are aimed at enhancing the quality of life through safe and effective new drugs (Al-Ostoot et al., 2021).

Pharmacological Activities

The exploration of acetamide, formamide, and their derivatives has been significant in understanding the biological effects of these compounds. Research has expanded knowledge around the biological consequences of exposure, highlighting the importance of these compounds in commercial applications and their potential health effects. This research provides a basis for understanding the interactions and effects of complex acetamides in biological systems (Kennedy, 2001).

Environmental and Biological Interactions

Studying the environmental fate and biochemical transformations of chiral emerging organic pollutants, including acetamide derivatives, has provided insights into their behavior in aquatic environments and their biotransformation. This research is crucial for detecting biologically mediated environmental reactions, understanding the biochemical fate of pollutants, and assessing their risk accurately. Such studies help in the development of more effective degradation systems and in mitigating environmental impact (Wong, 2006).

Future Directions

Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-16-6-2-3-8-20(16)28-15-22(26)24-18-10-11-19-17(14-18)7-4-12-25(19)23(27)21-9-5-13-29-21/h2-3,5-6,8-11,13-14H,4,7,12,15H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLDPHMMZFIGON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide

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